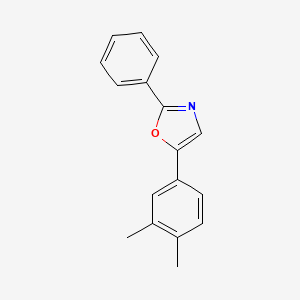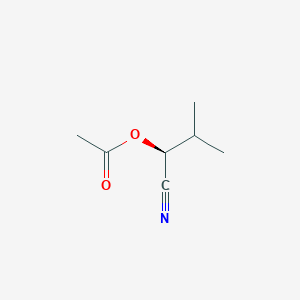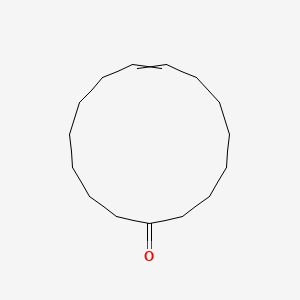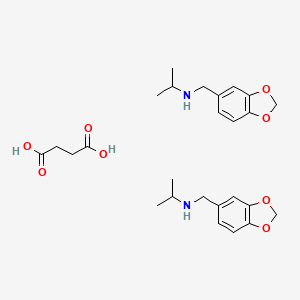
Obtusaquinone deriv jurd 2561
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obtusaquinone derivative JURD 2561 is a synthetic analog of the natural product obtusaquinone. Obtusaquinone is known for its potent antineoplastic properties, particularly in the treatment of glioblastoma and breast cancer. The derivative JURD 2561 has been developed to enhance the pharmacological properties of the parent compound, making it a promising candidate for further research and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of obtusaquinone derivative JURD 2561 involves a series of chemical reactions starting from readily available precursors. The key steps include:
Oxidation: The initial precursor undergoes oxidation to form an intermediate quinone.
Substitution: The intermediate is then subjected to substitution reactions to introduce specific functional groups.
Cyclization: The substituted intermediate undergoes cyclization to form the core structure of the derivative.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of obtusaquinone derivative JURD 2561 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Obtusaquinone derivative JURD 2561 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Obtusaquinone derivative JURD 2561 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study redox reactions and electron transfer processes.
Biology: It serves as a tool to investigate cellular oxidative stress responses and the role of reactive oxygen species in cell signaling.
Medicine: The compound’s antineoplastic properties make it a candidate for cancer therapy research, particularly in targeting glioblastoma and breast cancer cells.
Wirkmechanismus
The mechanism of action of obtusaquinone derivative JURD 2561 involves its interaction with cysteine residues in proteins. The compound binds with high affinity to cysteine-rich proteins, such as Keap1, a member of the CUL3 ubiquitin ligase complex. This binding promotes ubiquitination and proteasomal degradation of Keap1, leading to the activation of the Nrf2 pathway. The activation of Nrf2 results in the upregulation of antioxidant response element-dependent genes, enhancing the cellular response to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Obtusaquinone derivative JURD 2561 is unique in its enhanced pharmacological properties compared to the parent compound obtusaquinone. Similar compounds include:
Plumbagin: Another quinone derivative with antineoplastic properties.
Menadione: A synthetic naphthoquinone used in cancer research.
Lapachol: A natural naphthoquinone with anticancer activity.
Obtusaquinone derivative JURD 2561 stands out due to its specific targeting of cysteine-rich proteins and its ability to activate the Nrf2 pathway, making it a promising candidate for further research and therapeutic development .
Eigenschaften
CAS-Nummer |
72590-24-0 |
|---|---|
Molekularformel |
C15H14O5 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-ylmethyl)-5-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C15H14O5/c1-18-14-7-11(16)10(6-12(14)17)4-9-2-3-13-15(5-9)20-8-19-13/h2-3,5-7,16-17H,4,8H2,1H3 |
InChI-Schlüssel |
SQZRFMGIBXROEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)O)CC2=CC3=C(C=C2)OCO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)

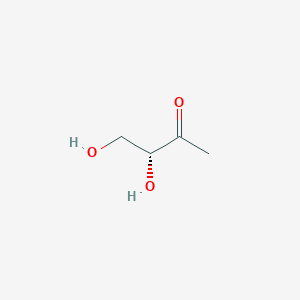
![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
